

# Spectroscopic Analysis of 2-Acetyl-5-methylthiazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetyl-5-methylthiazole

Cat. No.: B1332114

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Disclaimer: Direct experimental spectroscopic data for **2-Acetyl-5-methylthiazole** is not readily available in public scientific databases. This guide provides a detailed analysis of its predicted spectroscopic characteristics, supported by experimental data from the closely related structural analog, 2-acetylthiazole. This information serves as a robust reference for researchers, scientists, and professionals in drug development for the identification and characterization of **2-Acetyl-5-methylthiazole**.

## Molecular Structure and Properties

- IUPAC Name: 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>NOS
- Molecular Weight: 141.19 g/mol
- Chemical Structure:
  - A thiazole ring, which is a five-membered aromatic ring containing one nitrogen and one sulfur atom.
  - An acetyl group (-C(=O)CH<sub>3</sub>) attached to the carbon at position 2 of the thiazole ring.
  - A methyl group (-CH<sub>3</sub>) attached to the carbon at position 5 of the thiazole ring.

## Predicted and Analog-Based Spectroscopic Data

The following sections present the spectroscopic data for the structural analog, 2-acetylthiazole, which lacks the 5-methyl group. This data provides a strong basis for predicting the spectral features of **2-Acetyl-5-methylthiazole**. The primary differences expected in the spectra of **2-Acetyl-5-methylthiazole** would be the appearance of signals corresponding to the 5-methyl group in NMR and subtle shifts in the vibrations of the thiazole ring in the IR spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data for **2-Acetyl-5-methylthiazole** (in  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.8 - 8.0	Singlet	1H	Thiazole-H4
~ 2.7	Singlet	3H	Acetyl- $\text{CH}_3$
~ 2.5	Singlet	3H	Thiazole- $\text{CH}_3$ at C5

Predicted  $^{13}\text{C}$  NMR Data for **2-Acetyl-5-methylthiazole** (in  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 191	C=O (Acetyl)
~ 168	C2 (Thiazole)
~ 145	C4 (Thiazole)
~ 135	C5 (Thiazole)
~ 25	Acetyl- $\text{CH}_3$
~ 15	Thiazole- $\text{CH}_3$ at C5

## Infrared (IR) Spectroscopy

Experimental IR Data for 2-Acetylthiazole:

The IR spectrum of 2-acetylthiazole provides a reference for the key functional group absorptions. For **2-Acetyl-5-methylthiazole**, these bands will be present with minor shifts.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Weak	C-H stretching (aromatic thiazole ring)
~ 2950 - 2850	Weak	C-H stretching (methyl groups)
~ 1680 - 1660	Strong	C=O stretching (acetyl ketone)
~ 1550 - 1450	Medium	C=N and C=C stretching (thiazole ring)
~ 1400 - 1350	Medium	C-H bending (methyl groups)
Below 900	Medium	C-S stretching and ring vibrations (thiazole)

## Mass Spectrometry (MS)

Experimental Electron Ionization (EI) Mass Spectrometry Data for 2-Acetylthiazole:[1][2]

The mass spectrum of **2-Acetyl-5-methylthiazole** is expected to show a molecular ion peak at m/z 141. The fragmentation pattern will likely be similar to that of 2-acetylthiazole, with the primary cleavage being the loss of the acetyl group.

m/z	Relative Intensity (%)	Assignment (for 2-acetylthiazole)	Predicted Assignment (for 2-Acetyl-5-methylthiazole)
141	-	-	[M] <sup>+</sup> (Molecular Ion)
127	36.58	[M] <sup>+</sup> (Molecular Ion)	-
99	48.35	[M - CO] <sup>+</sup> or [Thiazole-C≡O] <sup>+</sup>	[M - CO] <sup>+</sup> or [5-Methylthiazole-C≡O] <sup>+</sup>
58	32.00	Thiazole ring fragment	5-Methylthiazole ring fragment
43	99.99	[CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)	[CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **2-Acetyl-5-methylthiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.<sup>[3]</sup> Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.<sup>[4]</sup>
  - Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.<sup>[4]</sup>

- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to ensure efficient transfer of radiofrequency power.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time with a higher number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ . [5] A relaxation delay of 1-2 seconds is common.[4]
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[4]
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Reference the spectrum using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.[4]
  - Perform baseline correction to obtain a flat baseline.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
  - Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method.[6]
  - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.[7]
  - Place the prepared sample in the spectrometer's sample holder.
  - Record the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

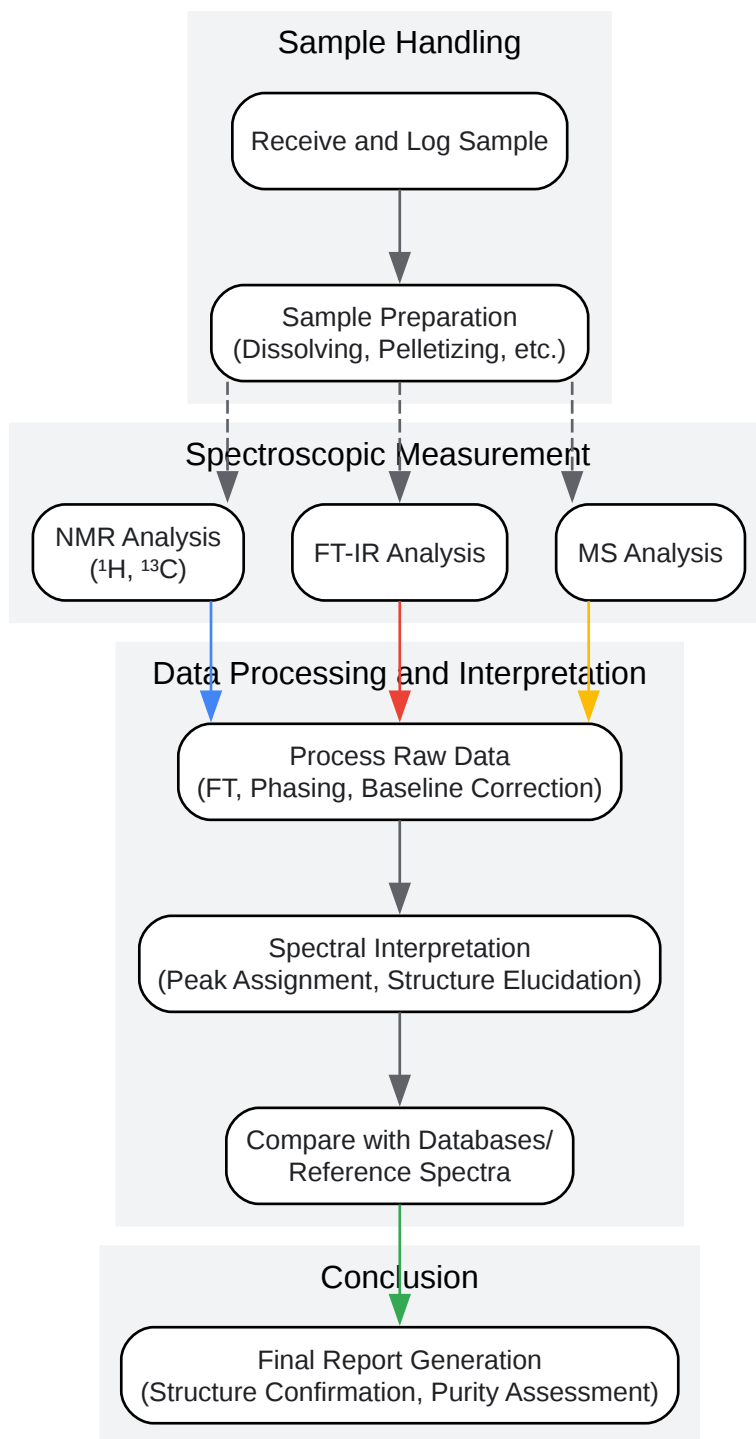
## Mass Spectrometry (MS) with Electron Ionization (EI)

- Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph (GC) for volatile samples, which also separates the compound from any impurities.[8]
- Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ( $[M]^+$ ) and causing it to fragment in a characteristic pattern.[8][9]
- Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer. The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).[10]
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each  $m/z$  value.[10]

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for spectroscopic analysis.

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